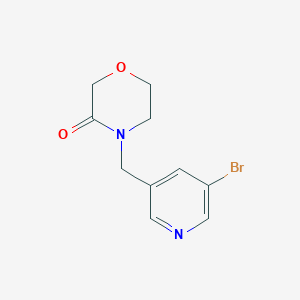

4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

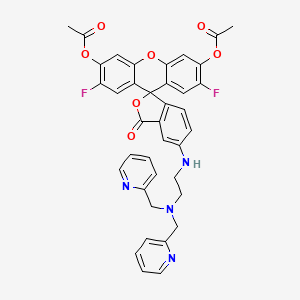

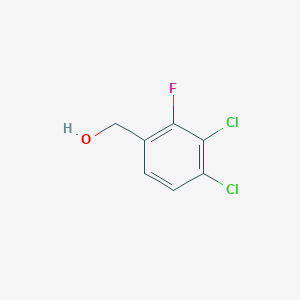

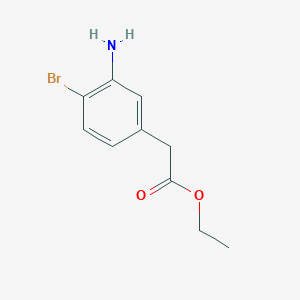

“4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one” is a chemical compound with the molecular formula C10H11BrN2O2 . It has a molecular weight of 271.11 . The compound appears as a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for “4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one” is 1S/C10H11BrN2O2/c11-9-3-8(4-12-5-9)6-13-1-2-15-7-10(13)14/h3-5H,1-2,6-7H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 412.2±45.0 °C and a predicted density of 1.549±0.06 g/cm3 . The compound is stable under normal temperatures and pressures .Applications De Recherche Scientifique

Medicinal Chemistry: Potential Treatment for Type II Diabetes Mellitus

This compound has been studied for its potential role in treating Type II diabetes mellitus. Researchers have synthesized novel pyrimidine-based thiourea compounds, which include 4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one as a key structural component. These compounds have shown promising results in inhibiting α-glucosidase, an enzyme crucial for managing diabetes .

Drug Discovery: Pharmacophore for Amino Pyrimidine Derivatives

In drug discovery, amino pyrimidine derivatives are recognized for their wide range of biological activities4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one serves as a pharmacophore in the synthesis of these derivatives, which are explored for antibacterial, antitumor, antifungal, antidepressant, antiviral, and other therapeutic effects .

Enzyme Inhibition: α-Glucosidase Inhibitors

The compound’s ability to inhibit α-glucosidase has been a significant focus. It’s part of a series of compounds that have been evaluated for their enzyme inhibitory potential, with some derivatives showing better inhibition than the reference compound acarbose, which is a standard treatment for diabetes .

Biological Research: Analogs for Biological Effect Studies

Thiourea analogs, which can be synthesized using 4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one , are known for their multiple biological effects. These include acting as analgesics, anti-inflammatory agents, carbonic anhydrase inhibitors, and α- and β-glucosidase inhibitors .

Chemical Synthesis: Intermediate for Organic Molecules

As an intermediate, 4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one is used in the synthesis of small organic molecules. Its structure is pivotal in constructing complex compounds with potential pharmacological applications .

Analytical Chemistry: Reference Compound for Assays

In analytical chemistry, this compound can serve as a reference or standard in various assays to determine the presence or concentration of similar compounds in a given sample, aiding in the development of new diagnostic methods .

Safety and Hazards

Propriétés

IUPAC Name |

4-[(5-bromopyridin-3-yl)methyl]morpholin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c11-9-3-8(4-12-5-9)6-13-1-2-15-7-10(13)14/h3-5H,1-2,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLNVOQGRDXGEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1CC2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B6353735.png)

![3,7-Dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B6353763.png)

![7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353802.png)

![6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353808.png)